molecular formula C14H13Cl2N3S B13823045 [(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate

Cat. No.: B13823045
M. Wt: 326.2 g/mol
InChI Key: SSODMVZCQREEPH-XFFZJAGNSA-N
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Description

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate is a complex organic compound with the molecular formula C14H13Cl2N3S. This compound is known for its unique chemical structure, which includes a dichloromethyl group, a cyano group, and a phenylcarbamimidothioate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate typically involves the reaction of 5,5-dichloro-2-methylpenta-2,4-dienyl chloride with N-cyano-N’-phenylcarbamimidothioate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N’-phenylcarbamimidothioate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13Cl2N3S

Molecular Weight

326.2 g/mol

IUPAC Name

[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate

InChI

InChI=1S/C14H13Cl2N3S/c1-11(7-8-13(15)16)9-20-14(18-10-17)19-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19)/b11-7-

InChI Key

SSODMVZCQREEPH-XFFZJAGNSA-N

Isomeric SMILES

C/C(=C/C=C(Cl)Cl)/CSC(=NC1=CC=CC=C1)NC#N

Canonical SMILES

CC(=CC=C(Cl)Cl)CSC(=NC1=CC=CC=C1)NC#N

Origin of Product

United States

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